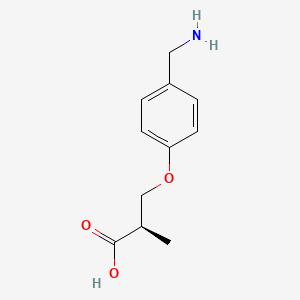
(R)-3-(4-Aminomethyl-phenoxy)-2-methyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid is a chiral compound with significant potential in various scientific fields. This compound features an aminomethyl group attached to a phenoxy ring, which is further connected to a 2-methylpropanoic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(aminomethyl)phenol with 2-methylpropanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid may involve large-scale reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenoxy ring may participate in π-π interactions, further modulating the compound’s effects. These interactions can activate or inhibit biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid: The enantiomer of the compound, with similar but distinct properties.
4-(Aminomethyl)phenol: A precursor with a simpler structure.
2-Methylpropanoic acid: Another precursor used in the synthesis.
Uniqueness
®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid stands out due to its chiral nature, which can lead to specific interactions with biological targets. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2R)-3-[4-(aminomethyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)14)7-15-10-4-2-9(6-12)3-5-10/h2-5,8H,6-7,12H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
DYQJWTDSPFNHSF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)CN)C(=O)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


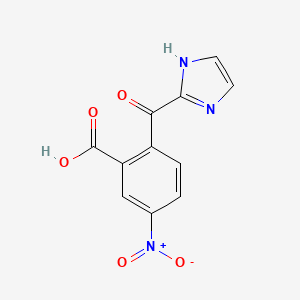
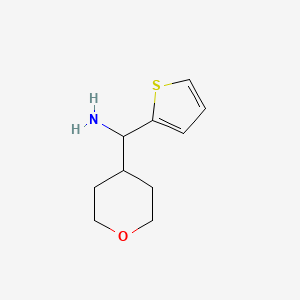
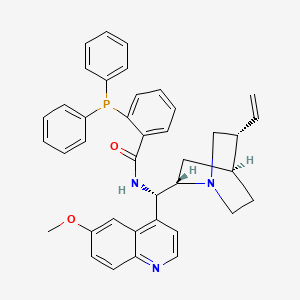
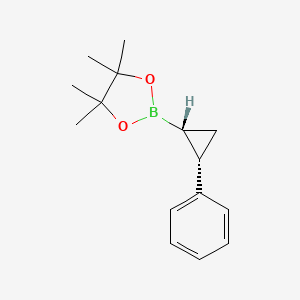

![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
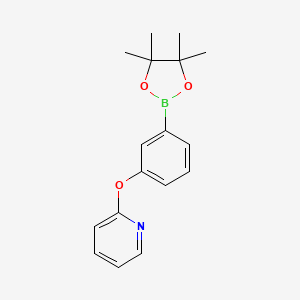
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)
![2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946163.png)
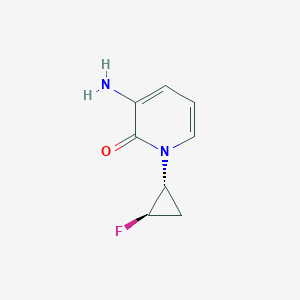


![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)
